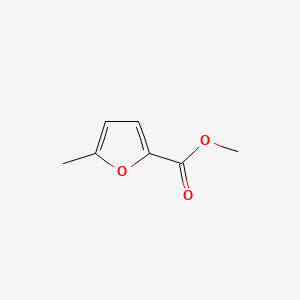

Methyl 5-methylfuran-2-carboxylate

Cat. No. B1295319

Key on ui cas rn:

2527-96-0

M. Wt: 140.14 g/mol

InChI Key: XBYZJUMTKHUJIY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09108940B2

Procedure details

The method of the present invention involves preparing furan-containing molecules of formula I, which are useful chemical building blocks and fuel or fuel additives, from furan-containing molecules of formula II, in greater than 50% yield. The first step involves contacting a furan-containing molecule of formula II, a base, such as DBU, an organic solvent, such as tetrahydrofuran (THF), a catalyst, such as an N-heterocyclic carbene, and a reactive nucleophile, such as alcohols, water, amines or thiols, in a reaction vessel at a temperature of from about −78 degree C. to 150 degree C. After completion, the second step involves separating the product molecules of formula I by extraction with a hydrophobic solvent, such as ethyl acetate. The yield to methyl 5-methyl-2-furoate and ethyl 5-methyl-2-furoate are greater than 70% by this method.

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

amines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

thiols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

N-heterocyclic carbene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[CH:5]=C[CH:3]=[CH:2]1.[CH2:6]1[CH2:16][CH2:15]N2[C:9](=NCCC2)[CH2:8][CH2:7]1.[O:17]1CCCC1.[OH2:22]>>[CH3:15][C:16]1[O:22][C:8]([C:9]([O:1][CH3:5])=[O:17])=[CH:7][CH:6]=1.[CH3:15][C:16]1[O:22][C:8]([C:9]([O:1][CH2:2][CH3:3])=[O:17])=[CH:7][CH:6]=1

|

Inputs

Step One

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

amines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

thiols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=CC=C1

|

[Compound]

|

Name

|

formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=CC=C1

|

Step Eight

[Compound]

|

Name

|

formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC2=NCCCN2CC1

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Eleven

[Compound]

|

Name

|

N-heterocyclic carbene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing molecules of formula I, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from about −78 degree C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 150 degree

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion, the second step involves separating the product molecules of formula I

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

by extraction with a hydrophobic solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C(O1)C(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C(O1)C(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09108940B2

Procedure details

The method of the present invention involves preparing furan-containing molecules of formula I, which are useful chemical building blocks and fuel or fuel additives, from furan-containing molecules of formula II, in greater than 50% yield. The first step involves contacting a furan-containing molecule of formula II, a base, such as DBU, an organic solvent, such as tetrahydrofuran (THF), a catalyst, such as an N-heterocyclic carbene, and a reactive nucleophile, such as alcohols, water, amines or thiols, in a reaction vessel at a temperature of from about −78 degree C. to 150 degree C. After completion, the second step involves separating the product molecules of formula I by extraction with a hydrophobic solvent, such as ethyl acetate. The yield to methyl 5-methyl-2-furoate and ethyl 5-methyl-2-furoate are greater than 70% by this method.

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

amines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

thiols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

N-heterocyclic carbene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[CH:5]=C[CH:3]=[CH:2]1.[CH2:6]1[CH2:16][CH2:15]N2[C:9](=NCCC2)[CH2:8][CH2:7]1.[O:17]1CCCC1.[OH2:22]>>[CH3:15][C:16]1[O:22][C:8]([C:9]([O:1][CH3:5])=[O:17])=[CH:7][CH:6]=1.[CH3:15][C:16]1[O:22][C:8]([C:9]([O:1][CH2:2][CH3:3])=[O:17])=[CH:7][CH:6]=1

|

Inputs

Step One

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

amines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

thiols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=CC=C1

|

[Compound]

|

Name

|

formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=CC=C1

|

Step Eight

[Compound]

|

Name

|

formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC2=NCCCN2CC1

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Eleven

[Compound]

|

Name

|

N-heterocyclic carbene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing molecules of formula I, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from about −78 degree C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 150 degree

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion, the second step involves separating the product molecules of formula I

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

by extraction with a hydrophobic solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C(O1)C(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C(O1)C(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |